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Compound of Interest

Compound Name:
(2S,3S)-(-)-

Bis(diphenylphosphino)butane

Cat. No.: B149224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral,

C₂-symmetric diphosphine ligand that has established itself as a cornerstone in the field of

asymmetric catalysis. Its rigid backbone and stereodefined arrangement of diphenylphosphino

groups enable the formation of highly effective and enantioselective transition metal catalysts.

This technical guide provides an in-depth overview of the synthesis, properties, and

applications of (S,S)-Chiraphos, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties
(S,S)-Chiraphos is a white, crystalline solid that is stable in air. Its key physicochemical and

spectroscopic properties are summarized in the tables below.
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Identifier Value

IUPAC Name
[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-

diphenylphosphane

Synonyms
(S,S)-Chiraphos, (2S,3S)-(-)-2,3-

Bis(diphenylphosphino)butane

CAS Number 64896-28-2[1]

Molecular Formula C₂₈H₂₈P₂[1]

Molecular Weight 426.47 g/mol [1]

Property Value Conditions

Appearance
White crystalline powder or

colorless plates[1]
-

Melting Point 108-110 °C[2] -

Optical Rotation [α]²²D = -191°[2] c = 1.5 in Chloroform

Solubility

Soluble in acetone, THF,

dichloromethane, chloroform,

diethyl ether, toluene, and hot

ethanol. Insoluble in hexanes,

methanol, and cold ethanol.[1]

-

Spectroscopic Data Description

¹H NMR
Spectra available in the literature for platinum

complexes.[1]

³¹P NMR
Spectra available in the literature for platinum

complexes.[1]

IR Spectroscopy Conforms to the structure.

Mass Spectrometry Consistent with the molecular formula.
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Synthesis of (S,S)-Chiraphos
The most common and reliable synthesis of (S,S)-Chiraphos originates from the chiral pool,

utilizing the readily available and enantiopure (S,S)-tartaric acid. The synthetic pathway

involves the preparation of (S,S)-2,3-butanediol, its subsequent tosylation, and finally, the

nucleophilic substitution with lithium diphenylphosphide.

(S,S)-Tartaric Acid (S,S)-2,3-Butanediol
Reduction

(S,S)-2,3-Butanediol Ditosylate

Tosylation (TsCl, Pyridine)

(S,S)-Chiraphos

Lithium Diphenylphosphide

Click to download full resolution via product page

Figure 1: Synthetic pathway for (S,S)-Chiraphos.

Experimental Protocols
1. Preparation of (S,S)-2,3-Butanediol Ditosylate

This procedure is adapted from the seminal work of Fryzuk and Bosnich.

Materials: (S,S)-2,3-butanediol, p-toluenesulfonyl chloride (TsCl), pyridine.

Procedure:

A solution of (S,S)-2,3-butanediol in pyridine is cooled in an ice bath.

p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the

temperature below 5 °C.

After the addition is complete, the reaction mixture is stirred at room temperature for

several hours until the reaction is complete (monitored by TLC).

The mixture is then poured into ice-water and the product is extracted with a suitable

organic solvent (e.g., diethyl ether or dichloromethane).
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The organic layer is washed sequentially with cold dilute HCl, water, and brine, then dried

over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure to yield the crude ditosylate, which can be

purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

2. Preparation of Lithium Diphenylphosphide

Materials: Triphenylphosphine, lithium metal, and an anhydrous aprotic solvent such as

tetrahydrofuran (THF).

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to

anhydrous THF.

A solution of triphenylphosphine in anhydrous THF is added dropwise to the stirred

suspension of lithium metal.

The reaction mixture is stirred at room temperature. The progress of the reaction can be

monitored by the formation of a deep red-orange solution, indicating the presence of the

lithium diphenylphosphide anion. The reaction is typically complete within a few hours.

3. Synthesis of (S,S)-Chiraphos

Materials: (S,S)-2,3-butanediol ditosylate, lithium diphenylphosphide solution in THF.

Procedure:

Under an inert atmosphere, a solution of (S,S)-2,3-butanediol ditosylate in anhydrous THF

is cooled in an ice bath.

The freshly prepared solution of lithium diphenylphosphide in THF is added dropwise to

the stirred solution of the ditosylate.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred overnight.
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The reaction is quenched by the careful addition of degassed water.

The product is extracted with an organic solvent, and the organic layer is washed with

degassed water and brine.

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed

under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent such as absolute

ethanol to afford (S,S)-Chiraphos as a white crystalline solid.[1]

Applications in Asymmetric Catalysis
(S,S)-Chiraphos is a highly effective ligand in a variety of transition metal-catalyzed asymmetric

reactions, most notably in rhodium-catalyzed asymmetric hydrogenation and palladium-

catalyzed asymmetric allylic alkylation.

Asymmetric Hydrogenation
Rhodium complexes of (S,S)-Chiraphos are highly efficient catalysts for the asymmetric

hydrogenation of prochiral olefins, particularly α-(acylamino)acrylic acids and their esters, to

produce chiral amino acid derivatives with high enantioselectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.drugfuture.com/chemdata/s-s-chiraphos.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Formation

Catalytic Cycle

[Rh(COD)₂]BF₄

[Rh(S,S-Chiraphos)(Solvent)₂]⁺

(S,S)-Chiraphos

Rh-Substrate Complex

Coordination

Prochiral Olefin H₂

Chiral Product

Oxidative Addition & Reductive Elimination

Catalyst Regeneration
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Figure 2: Generalized workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄, and (S,S)-

Chiraphos (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol or

THF) under an inert atmosphere to form the active catalyst in situ.

Hydrogenation Procedure:

The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in the same degassed

solvent in a hydrogenation vessel.

The catalyst solution is added to the substrate solution.
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The vessel is purged with hydrogen gas and then pressurized to the desired pressure

(e.g., 1-10 atm).

The reaction mixture is stirred at room temperature until the hydrogen uptake ceases.

The solvent is removed under reduced pressure.

Analysis: The conversion can be determined by ¹H NMR spectroscopy. The enantiomeric

excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral

HPLC or chiral GC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium complexes of (S,S)-Chiraphos are also effective catalysts for asymmetric allylic

alkylation (AAA) reactions, which are a powerful tool for the construction of stereogenic

centers.

Conclusion
(2S,3S)-(-)-Bis(diphenylphosphino)butane, or (S,S)-Chiraphos, remains a highly valuable

and versatile chiral ligand in the arsenal of synthetic chemists. Its straightforward synthesis

from the chiral pool and its demonstrated efficacy in a range of asymmetric catalytic

transformations ensure its continued relevance in both academic research and industrial

applications, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine

chemicals. This guide provides a foundational understanding for the synthesis and application

of this important catalytic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(2S,3S)-(-)-Bis(diphenylphosphino)butane: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149224#2s-3s-bis-diphenylphosphino-butane-
synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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